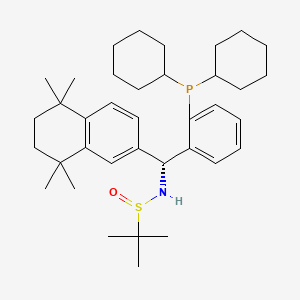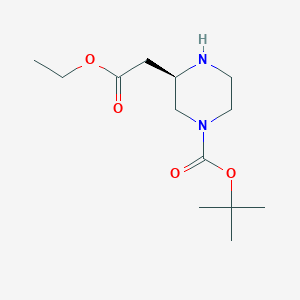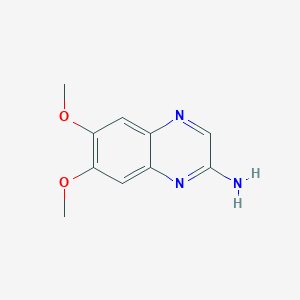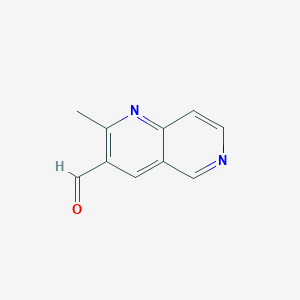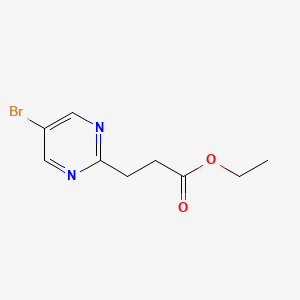
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate is an organic compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and an ethyl ester group makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate can be synthesized through a multi-step process involving the bromination of pyrimidine derivatives followed by esterification. One common method involves the bromination of 2-aminopyrimidine to obtain 5-bromo-2-aminopyrimidine. This intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a pyrimidine derivative.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Reduction Reactions: Products include de-brominated pyrimidine derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of Ethyl 3-(5-bromopyrimidin-2-yl)propanoate involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(5-chloropyrimidin-2-yl)propanoate
- Ethyl 3-(5-fluoropyrimidin-2-yl)propanoate
- Ethyl 3-(5-iodopyrimidin-2-yl)propanoate
Uniqueness
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C9H11BrN2O2 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
ethyl 3-(5-bromopyrimidin-2-yl)propanoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)4-3-8-11-5-7(10)6-12-8/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
RMNFUSDXPVKGQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=NC=C(C=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



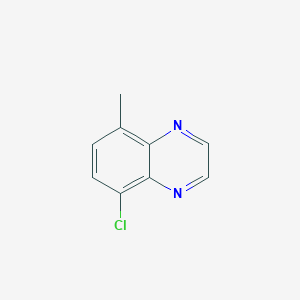
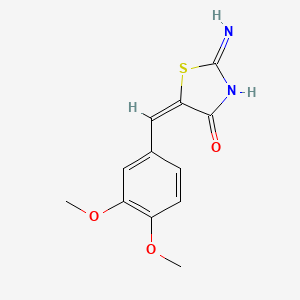

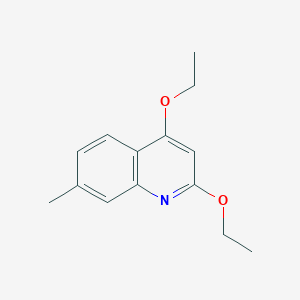
![9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)



